6,7-Dimethoxy-3-pyridin-4-yl-quinoline
Description
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6,7-dimethoxy-3-pyridin-4-ylquinoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-7-13(11-3-5-17-6-4-11)10-18-14(12)9-16(15)20-2/h3-10H,1-2H3 |
InChI Key |
GDUOSVIOUNAARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Quinoline Synthesis via Friedländer Condensation
The Friedländer condensation remains a cornerstone for constructing the quinoline scaffold. In one approach, 3,4-dimethoxyaniline undergoes cyclization with ethyl acetoacetate under acidic conditions to yield 6,7-dimethoxyquinoline. A patent (CN110845410A) details a one-pot method starting from 3,4-dimethoxyphenethylamine, employing formylation reagents (e.g., ethyl formate) and oxalyl chloride to generate 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which is subsequently aromatized using phosphotungstic acid . This method achieves yields >75% with purity ≥99.0%, highlighting its industrial scalability .
Key reaction parameters:
-
Temperature : 60–100°C
-
Catalyst : Phosphotungstic acid (0.5–1.5 equiv)
-
Solvent : Isopropanol or dichloromethane
Introduction of the pyridin-4-yl group at the C3 position is efficiently accomplished via Suzuki-Miyaura coupling. Source describes a protocol where 3-bromo-6,7-dimethoxyquinoline reacts with 4-pyridinylboronic acid in the presence of Pd₂(dba)₃ and tricyclohexylphosphine (PCy₃). The reaction proceeds in a dioxane/water mixture with K₃PO₄ as base, achieving 57–78% yields .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | PCy₃ (4.8 mol%) |
| Temperature | 100°C |
| Time | 18 hours |
| Solvent System | Dioxane:H₂O (3:1) |
This method’s efficacy is attributed to the electron-rich quinoline core, which enhances oxidative addition kinetics . Post-reaction purification via silica gel chromatography ensures >95% purity.
Nucleophilic Aromatic Substitution
Alternative routes employ nucleophilic displacement of halogenated intermediates. For instance, 4-chloro-6,7-dimethoxyquinoline reacts with 4-aminopyridine in isopropanol under reflux (5 hours), yielding the target compound after column chromatography (CH₂Cl₂/CH₃OH eluent) . While less efficient than cross-coupling (yields: 50–65%), this method avoids precious metal catalysts, reducing costs .
Critical Considerations :
-
Leaving Group Reactivity : Chlorine > bromine due to steric and electronic effects.
-
Base Selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity of pyridine derivatives.
Intramolecular Friedel-Crafts Acylation
A novel approach (Scirp.org, 2013) involves intramolecular cyclization of 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids using polyphosphoric acid (PPA) . Although primarily used for benzooxepinoquinolinones, this method’s adaptability was demonstrated by substituting phenoxymethyl groups with pyridinyl motifs, achieving 70–85% yields under mild conditions (110–140°C, 1 hour) .
Advantages :
-
Catalyst Reusability : PPA can be recovered post-reaction.
-
Functional Group Tolerance : Compatible with electron-deficient pyridines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Friedländer Condensation | 75–85 | 99.0 | High | Industrial |
| Suzuki-Miyaura Coupling | 57–78 | 95–99 | Moderate | Lab-scale |
| Nucleophilic Substitution | 50–65 | 90–95 | Low | Pilot-scale |
| Friedel-Crafts Acylation | 70–85 | 98–99 | Moderate | Lab-scale |
The Friedländer method excels in scalability, whereas Suzuki-Miyaura coupling offers superior regioselectivity. Nucleophilic substitution, though lower yielding, remains valuable for small-scale syntheses.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 8.51 (d, J = 5.1 Hz, 2H, pyridine-H), 7.89 (s, 1H, H-5), 7.32 (s, 1H, H-8), 4.02 (s, 6H, OCH₃) .
-
HRMS : [M+H]⁺ calcd. for C₁₆H₁₅N₂O₂: 283.1083; found: 283.1087 .
XRD Crystallography : Confirms planar quinoline-pyridine geometry with dihedral angle <5° .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-pyridin-4-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups at the methoxy positions.
Scientific Research Applications
6,7-Dimethoxy-3-pyridin-4-yl-quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline with key analogs:
Table 1: Structural and Functional Comparison of 6,7-Dimethoxyquinoline Derivatives
Key Observations :
Substituent Effects on Activity: The pyridin-4-yl group at position 3 (target compound) may enhance interactions with kinase domains compared to thiophen-2-yl or nitro-substituted analogs .
Physicochemical Properties: Methoxy groups at positions 6 and 7 contribute to planarity and intramolecular interactions (e.g., C–H⋯Cl in 4-chloro-6,7-dimethoxyquinoline), influencing solubility and crystallinity . Nitro groups (e.g., in compound) introduce electron-withdrawing effects, altering reactivity and stability .
Synthetic Flexibility: Position 4 is a common site for functionalization via nucleophilic substitution (e.g., reaction with anilines in isopropanol) .
Q & A
Q. What are the common synthetic routes for preparing 6,7-dimethoxy-3-pyridin-4-yl-quinoline?
The synthesis typically involves nucleophilic substitution reactions. For example, 4-chloro-6,7-dimethoxyquinoline reacts with pyridinone derivatives under basic conditions (e.g., potassium carbonate in DMSO or methanol) to form the ether linkage . Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS 26893-14-1) is a key intermediate, enabling further derivatization via ester hydrolysis or substitution reactions . Purification often involves column chromatography or recrystallization, with yields dependent on solvent choice (polar aprotic solvents like DMSO enhance reactivity) .
Q. How is the compound characterized structurally and chemically?
- NMR spectroscopy : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are diagnostic. For example, 1H NMR of similar quinoline derivatives shows distinct splitting patterns for the pyridinone and quinoline moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 298.29 for C16H14N2O4) .
- X-ray crystallography : Used to resolve stereochemistry in complex derivatives, though not explicitly reported for this compound .
Q. What are the primary biological activities reported for this compound?
The quinoline core and methoxy groups confer potential as an enzyme inhibitor or receptor modulator. For instance, structurally similar compounds exhibit antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus) and anticancer properties (IC50 ~10 µM in HepG2 cells) . However, activity varies with substituents: pyridinone derivatives may enhance binding to ATP-binding pockets in kinases .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while methanol facilitates precipitation of pure products .
- Catalyst screening : Transition metals (e.g., Pd(OAc)2) enhance cross-coupling reactions for aryl-substituted derivatives, as seen in Suzuki-Miyaura reactions for analogous quinolines .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during nucleophilic substitution .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or stereochemical factors:
- Assay variability : Test solubility in DMSO (common solvent) and confirm cell line viability under treatment conditions. For example, cytotoxicity in E. coli vs. mammalian cells can differ due to membrane permeability .
- Stereochemistry : Chiral centers in pyrrolidine or pyridinone substituents (e.g., 3R-configuration in ) significantly impact binding affinity. Use enantioselective synthesis or chiral HPLC to isolate active isomers .
Q. What strategies address poor aqueous solubility in in vivo studies?
- Prodrug design : Convert carboxylic acid groups (e.g., in 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) to esters or amides for improved bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for related quinoline antimalarials .
Q. How to design analogs to improve metabolic stability?
- Replace labile groups : Substitute methoxy groups with trifluoromethyl or halogen atoms to resist demethylation .
- Cytochrome P450 profiling : Use in silico tools (e.g., SwissADME) to predict metabolic hotspots and modify vulnerable sites .
Methodological Considerations
Q. How to validate target engagement in enzyme inhibition assays?
Q. What computational tools are suitable for structure-activity relationship (SAR) studies?
Q. How to troubleshoot low purity in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
